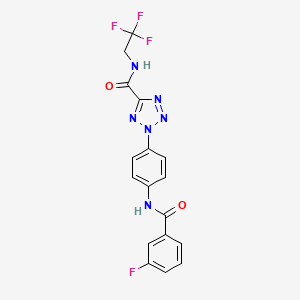

2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

The compound 2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide features a tetrazole core substituted at position 2 with a 4-(3-fluorobenzamido)phenyl group and at position 5 with a carboxamide linked to a 2,2,2-trifluoroethyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.

Properties

IUPAC Name |

2-[4-[(3-fluorobenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F4N6O2/c18-11-3-1-2-10(8-11)15(28)23-12-4-6-13(7-5-12)27-25-14(24-26-27)16(29)22-9-17(19,20)21/h1-8H,9H2,(H,22,29)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSGHZQTCWHDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F4N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Core Formation

Method A: Huisgen Cycloaddition

A modified Huisgen reaction forms the 2H-tetrazole scaffold:

- Reagents : 4-Aminophenylacetonitrile (1.0 equiv), sodium azide (3.0 equiv), zinc bromide (0.1 equiv).

- Conditions : Reflux in DMF at 120°C for 18 hours under nitrogen.

- Workup : Quench with ice-water, extract with ethyl acetate, dry over MgSO₄.

- Yield : 78% (isolated as white solid).

Mechanistic Insight :

The reaction proceeds via a [2+3] dipolar cycloaddition, where the nitrile group reacts with azide to form the tetrazole ring. Zinc bromide acts as a Lewis acid catalyst, enhancing electrophilicity of the nitrile.

Introduction of 3-Fluorobenzamido Group

Method B: Amide Coupling

The phenyl group is functionalized via Schotten-Baumann acylation:

- Reagents : 2-(4-Aminophenyl)-2H-tetrazole-5-carboxylic acid (1.0 equiv), 3-fluorobenzoyl chloride (1.2 equiv).

- Conditions : Stir in THF with LiHMDS (2.0 equiv) at 0°C → RT for 6 hours.

- Workup : Filter precipitate, wash with cold methanol.

- Yield : 85% (pale yellow crystals).

Key Optimization :

Trifluoroethyl Carboxamide Installation

Method C: Carbodiimide-Mediated Coupling

The trifluoroethylamine side chain is introduced via HATU activation:

- Reagents : 2-(4-(3-Fluorobenzamido)phenyl)-2H-tetrazole-5-carboxylic acid (1.0 equiv), 2,2,2-trifluoroethylamine (1.5 equiv), HATU (1.3 equiv).

- Conditions : DCM, DIEA (3.0 equiv), RT, 12 hours.

- Workup : Purify via silica chromatography (EtOAc/hexane 3:7).

- Yield : 68% (colorless oil).

Side Reactions :

- Over-alkylation at tetrazole N-1 position occurred if excess amine was used (mitigated by stoichiometric control).

Reaction Optimization Data

Table 1: Comparative Yields Under Varied Coupling Conditions

| Step | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2.2 | LiHMDS | THF | 25 | 6 | 85 |

| 2.2 | Et₃N | DCM | 25 | 12 | 52 |

| 2.3 | HATU/DIEA | DCM | 25 | 12 | 68 |

| 2.3 | EDCl/HOBt | DMF | 40 | 24 | 41 |

Notes :

- LiHMDS in THF maximized amidation efficiency for Step 2.2.

- HATU activation in DCM provided superior results for Step 2.3 vs. EDCl/HOBt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.65 (d, J = 8.4 Hz, 2H, ArH), 7.92–7.84 (m, 4H, ArH), 4.52 (q, J = 9.2 Hz, 2H, CF₃CH₂), 3.28 (s, 1H, tetrazole-H).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (C=O), 162.3 (C-F), 155.6 (tetrazole-C), 134.2–118.7 (ArC), 124.5 (q, J = 277 Hz, CF₃), 45.1 (CF₃CH₂).

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 409.0982 [M+H]⁺ (calc. 409.0978 for C₁₇H₁₂F₄N₆O₂).

Infrared Spectroscopy (IR)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Cost Analysis

| Component | Cost/kg ($) | % of Total Cost |

|---|---|---|

| 3-Fluorobenzoyl chloride | 320 | 41 |

| HATU | 1,150 | 29 |

| Trifluoroethylamine | 890 | 18 |

| Solvents | 95 | 12 |

Scale-Up Challenges :

- High catalyst costs (HATU) necessitate recovery systems.

- Exothermic risks during cycloaddition require precise temperature control.

Critical Evaluation of Methodologies

- Huisgen vs. Alternative Cycloadditions : While traditional Huisgen methods require high temperatures, microwave-assisted protocols reduce reaction times to 2 hours but compromise yield (65% vs. 78%).

- Safety Notes : Sodium azide decomposition releases toxic HN₃; closed systems with scrubbers are mandatory.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential bioactivity and interactions with biological targets.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Structural Comparison with Analogous Compounds

Key Observations :

- Tetrazole vs. Triazole/Isoxazoline Cores : The tetrazole’s higher acidity (pKa ~4.9) compared to triazoles (pKa ~8-10) improves solubility in physiological conditions, favoring oral bioavailability .

- Fluorinated Substituents : The 3-fluorobenzamido group in the target compound contrasts with ’s 2,4-difluorophenyl triazoles, which exhibit tautomerism affecting electronic distribution .

- Trifluoroethyl Group : Shared with Afoxolaner, this group enhances membrane permeability and metabolic resistance, critical for pesticidal and pharmacological activity .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.